molecular formula C21H23N3O4 B12172845 N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide

Cat. No.: B12172845
M. Wt: 381.4 g/mol
InChI Key: PPIZPOAAMKYWRD-UHFFFAOYSA-N
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Description

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A 1-methyl-1H-indole-2-carboxamide core, providing a hydrophobic aromatic scaffold.
  • An ethylamino linker connecting the indole moiety to a carbonyl group.
  • A 3,5-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups at the 3- and 5-positions of the benzene ring.

This compound’s design likely aims to balance lipophilicity (via the indole and methoxy groups) with hydrogen-bonding capacity (via the carboxamide and carbonyl groups).

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-[(3,5-dimethoxybenzoyl)amino]ethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H23N3O4/c1-24-18-7-5-4-6-14(18)12-19(24)21(26)23-9-8-22-20(25)15-10-16(27-2)13-17(11-15)28-3/h4-7,10-13H,8-9H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

PPIZPOAAMKYWRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the indole structure. For instance, derivatives of indole have shown potent activity against various cancer cell lines, including hepatocellular carcinoma (HCC) cells. One study reported IC50 values ranging from 0.6 to 2.9 μM for certain indole-pyrazole hybrids, suggesting that modifications to the indole structure can enhance its anticancer efficacy .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The indole framework is crucial for binding to the target proteins involved in these processes .

Synthetic Applications

Synthesis of Derivatives
The synthesis of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has been explored as part of larger synthetic efforts to develop novel pharmaceutical agents. The compound serves as a versatile intermediate for creating various derivatives with tailored biological activities. Techniques such as automated flash chromatography and solvent extraction have been employed to purify these compounds effectively .

Enzyme Inhibition
Research indicates that the compound may act as an enzyme inhibitor, which is a critical mechanism in drug action. Enzyme inhibitors play a vital role in regulating metabolic pathways and can be pivotal in treating diseases such as cancer and diabetes . The specific interactions at the molecular level are often elucidated through molecular docking studies, which help predict how well a compound can bind to its target enzyme .

Potential Therapeutic Uses

Antiviral Properties
There is emerging evidence that compounds with similar structures exhibit antiviral properties. For example, studies on related pyrazole derivatives have shown promising results against viral infections, indicating that this compound could potentially be developed into antiviral agents .

Case Studies and Research Findings

StudyFocusFindings
Study on Indole-Pyrazole HybridsAnticancer ActivityPotent activity against HCC cell lines with IC50 values of 0.6–2.9 μM
Synthesis TechniquesSynthetic ApplicationsUtilized automated flash chromatography for purification; effective yields reported
Molecular Docking StudiesMechanism of ActionIdentified binding affinities with target enzymes; potential enzyme inhibitors
Antiviral ResearchPotential Therapeutic UsesRelated compounds show effectiveness against viral targets

Mechanism of Action

The mechanism of action of N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can disrupt key biological processes, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

Optimization Opportunities

  • Replacing the ethylamino linker with a sulfonyl or acrylamide group (as in or 4) could modulate bioavailability or target engagement .
  • Introducing ionic groups (e.g., quaternary ammonium) might improve solubility for injectable formulations .

Biological Activity

N-(2-{[(3,5-dimethoxyphenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer treatment and receptor modulation. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C21H23N3O4
  • Molar Mass : 381.42 g/mol
  • CAS Number : 1144473-56-2

The compound features an indole structure which is known for its diverse biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds, particularly those with carboxamide functionalities. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
2aHep3B1.25Induces apoptosis and cell cycle arrest
2bHep3B1.75Reduces α-fetoprotein secretion
N-(2-{...}Various>9.12Weak cytotoxicity

In a study evaluating benzodioxole derivatives, compounds containing amide groups demonstrated lower IC50 values, indicating stronger cytotoxicity compared to those without amide functionalities .

The mechanism of action for this compound likely involves interaction with specific cellular pathways:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest, preventing cell division and proliferation .

Receptor Activity

This compound may also exhibit activity at various receptors:

  • Dopamine Receptors : Some derivatives have been identified as selective agonists for dopamine receptors, influencing neurochemical pathways .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Hepatocellular Carcinoma : A study demonstrated that related compounds effectively reduced tumor markers in Hep3B cells and induced apoptosis through mitochondrial pathways.
  • Receptor Binding Studies : Research indicated that certain structural modifications enhanced receptor binding affinity and selectivity for dopamine receptors.

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